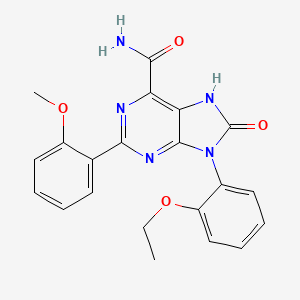

![molecular formula C16H19NOS B2937064 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide CAS No. 2097860-09-6](/img/structure/B2937064.png)

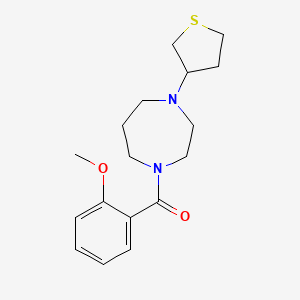

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been found to have a similar effect to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Scientific Research Applications

G-Protein-Coupled Receptor (GPR52) Agonists

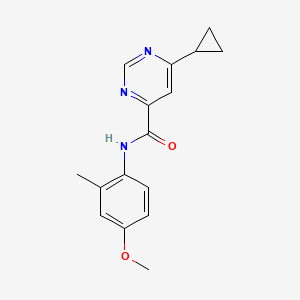

The compound “N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide” has been studied for its potential as a GPR52 agonist. GPR52 is an orphan Gs-coupled receptor, and its activation can lead to the accumulation of intracellular cAMP . This pathway is significant because it can counteract dopamine D2 receptor signaling and activate dopamine D1/N-methyl-d-aspartate receptors. As such, GPR52 agonists are being researched for their potential to alleviate symptoms of psychotic disorders .

Electrochemical Synthesis

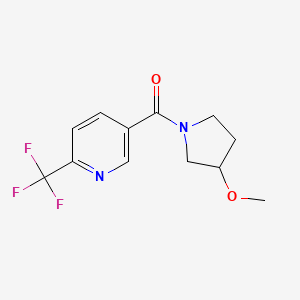

In the field of synthetic chemistry, the benzothiophene moiety of the compound is valuable for its applications in medicinal chemistry and materials science. An electrochemically-promoted synthesis approach has been developed for the construction of benzothiophene derivatives, which is important for creating efficient methods for the synthesis of these compounds under green conditions .

Antimicrobial Activity

Benzothiophene derivatives have been evaluated for their antimicrobial properties. Some studies have shown that certain benzothiophene compounds exhibit high antibacterial activity against Staphylococcus aureus . This suggests that “N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide” could be further researched for its potential use as an antibacterial agent.

Mechanism of Action

Target of Action

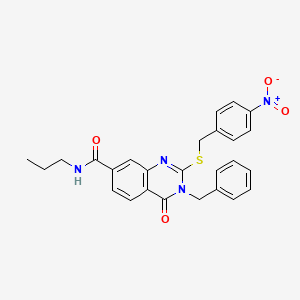

The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A receptors affects the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A receptors. By modulating these receptors, the compound could potentially influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .

properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAFVMABQSERMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)

![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2936991.png)

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)